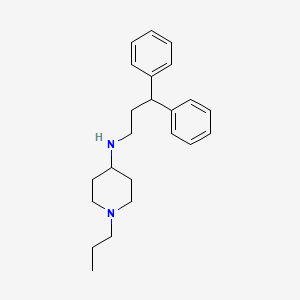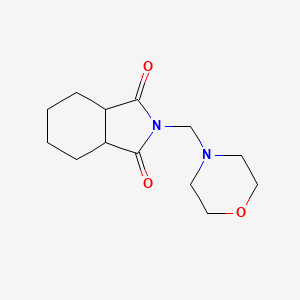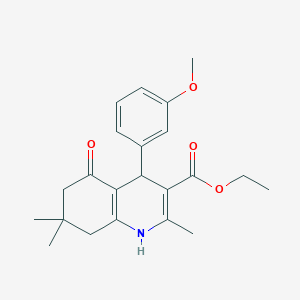
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate is a chemical compound that has been extensively researched in the scientific community due to its potential applications in pharmacology and medicine. This compound is commonly referred to as D3PA and is a potent inhibitor of the dopamine transporter. In
Mécanisme D'action
The mechanism of action of D3PA involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications. The exact mechanism of action of D3PA is still being studied, but it is thought to involve the binding of the compound to the dopamine transporter and the prevention of dopamine reuptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of D3PA are still being studied, but it has been shown to have a number of potential therapeutic applications. The increase in dopamine levels in the brain has been shown to have a number of potential effects, including improved mood, increased motivation, and decreased anxiety. D3PA has also been shown to have potential applications in the treatment of Parkinson's disease, addiction, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using D3PA in lab experiments is its potency as a dopamine transporter inhibitor. This allows for precise control of dopamine levels in the brain and can be useful in studying the effects of dopamine on behavior and cognition. One of the limitations of using D3PA in lab experiments is its potential for toxicity. Careful attention must be paid to dosage and administration to avoid adverse effects.
Orientations Futures
There are a number of potential future directions for research on D3PA. One area of interest is the potential applications of D3PA in the treatment of addiction and depression. Another area of interest is the development of more potent and selective dopamine transporter inhibitors. Additionally, research is needed to better understand the mechanism of action of D3PA and its effects on behavior and cognition.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate, or D3PA, is a chemical compound that has been extensively studied for its potential applications in pharmacology and medicine. Its potency as a dopamine transporter inhibitor makes it a useful tool for studying the effects of dopamine on behavior and cognition. Further research is needed to fully understand the potential therapeutic applications of D3PA and its mechanism of action.
Méthodes De Synthèse
The synthesis of D3PA involves the reaction of 3,3-diphenylpropylamine with 1-bromopropane in the presence of a base, followed by the reaction of the resulting 1-propyl-3,3-diphenylpropylamine with piperidine. The final product is obtained by reacting the piperidine derivative with oxalic acid. The synthesis of D3PA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
D3PA has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-2-17-25-18-14-22(15-19-25)24-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22-24H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROMXVPJLPZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)



![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)